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Compound of Interest

(R)-alpha-Phenyl-4-
Compound Name:
methylphenethylamine

Cat. No.: B104351

An in-depth examination of the synthesis, pharmacological activity, and analytical separation of
the enantiomers of a-methylphenethylamine, commonly known as amphetamine.

This technical guide provides a comprehensive overview of the stereochemistry of a-
methylphenethylamine, a critical aspect influencing its pharmacological and toxicological
properties. Designed for researchers, scientists, and drug development professionals, this
document delves into the distinct characteristics of its stereoisomers, d-amphetamine and I-
amphetamine. It offers a comparative analysis of their receptor binding affinities,
pharmacokinetic profiles, and mechanisms of action. Furthermore, this guide details
established experimental protocols for the stereoselective synthesis and chiral separation of
these compounds, equipping researchers with the necessary information for their advanced
studies.

Introduction to the Stereochemistry of a-
Methylphenethylamine

a-Methylphenethylamine possesses a single chiral center, giving rise to two enantiomers: (S)-
(+)-amphetamine (dextroamphetamine or d-amphetamine) and (R)-(-)-amphetamine
(levoamphetamine or I-amphetamine). While chemically similar, these stereoisomers exhibit
distinct pharmacological profiles due to their differential interactions with biological targets.
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Dextroamphetamine is a more potent central nervous system (CNS) stimulant, whereas
levoamphetamine has comparatively stronger cardiovascular and peripheral effects.[1] The
racemic mixture, containing equal parts of both enantiomers, is also utilized therapeutically,
often in a 3:1 ratio of d- to l-amphetamine salts. Understanding the unique contributions of each
enantiomer is paramount for the development of targeted therapeutics and for interpreting
toxicological findings.

Comparative Pharmacological and Pharmacokinetic
Profiles

The differential effects of d- and I-amphetamine are rooted in their varying affinities for
monoamine transporters and their subsequent impact on neurotransmitter systems.

Receptor and Transporter Binding Affinities

While specific side-by-side Ki values for the individual enantiomers at human monoamine
transporters are not readily available in the public domain, the existing literature consistently
indicates that d-amphetamine is a more potent inhibitor of the dopamine transporter (DAT),
while l-amphetamine has a more balanced effect on both the dopamine and norepinephrine
transporters (NET). Both enantiomers are significantly less potent at the serotonin transporter
(SERT).[2][3] Racemic amphetamine has been shown to be most potent at NET, followed by
DAT, and is much less potent at SERT.[2]

Table 1: Pharmacological Data for Racemic Amphetamine

Target Ki (UM)
Norepinephrine Transporter (NET) 0.07-0.1
Dopamine Transporter (DAT) ~0.6
Serotonin Transporter (SERT) 20-40

Data from a study comparing psychostimulant potencies at human and mouse monoamine
transporters.[2]

Pharmacokinetic Properties
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The pharmacokinetic profiles of d- and l-amphetamine also exhibit notable differences,

particularly in their elimination half-lives.

Table 2: Pharmacokinetic Parameters of Amphetamine Enantiomers in Adults

Parameter d-Amphetamine I-Amphetamine
Elimination Half-life (t¥2) ~10 hours ~13 hours
Time to Peak Plasma ) ) ) ]
) ~3 hours (immediate release) ~3 hours (immediate release)
Concentration (Tmax)
Volume of Distribution (Vd) ~4 L/kg ~4 L/kg
Plasma Protein Binding < 20% < 20%

Data compiled from FDA documentation and clinical studies.[3]

Mechanism of Action: A Stereochemical Perspective

The primary mechanism of action for both amphetamine enantiomers involves increasing the
synaptic concentrations of dopamine and norepinephrine. This is achieved through a multi-
faceted interaction with key proteins involved in neurotransmitter transport and storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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